molecular formula C10H12Br2 B14263956 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene CAS No. 176166-83-9

4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene

Cat. No.: B14263956
CAS No.: 176166-83-9
M. Wt: 292.01 g/mol
InChI Key: OVKGGEYJLCLPAT-UHFFFAOYSA-N
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Description

4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is an organic compound with the molecular formula C10H12Br2 It is a derivative of hexahydronaphthalene, where two bromine atoms are substituted at the 4th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1,2,3,5,6,7-hexahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the brominating agents and prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted hexahydronaphthalene derivatives.

    Reduction: Formation of 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and material science.

Properties

CAS No.

176166-83-9

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

4,8-dibromo-1,2,3,5,6,7-hexahydronaphthalene

InChI

InChI=1S/C10H12Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H2

InChI Key

OVKGGEYJLCLPAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCCC2=C(C1)Br)Br

Origin of Product

United States

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